Cas no 4839-60-5 (Chrysophanein)

Chrysophanein 化学的及び物理的性質
名前と識別子
-
- Chrysophanol 1-glucoside
- Chrysophanol 1-O-beta-D-glucopyranoside
- Chrysophanol-1-O-β-D- glucoside
- Chrysophanein
- Chrysophanol 1-o-glucoside
- Chrysophanol-1-O-beta-D-glucoside
- 8-hydroxy-3-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione
- FT-0775683
- CHEBI:191585
- DTXSID301317562
- HY-N4151
- Chrysophanein;Chrysophanol-1-
- 8-hydroxy-3-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione
- CHEMBL112709
- 4839-60-5
- MS-27237
- ChrysophaneinChrysophanol-1-beta-D-glucopyranoside
- Chrysophanein;Chrysophanol-1--D-glucopyranoside
- AKOS030573568
- CS-0032242
- F17663
- A-D-glucopyranoside
- 8-hydroxy-3-methyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}anthracene-9,10-dione
- 8-hydroxy-3-methyl-1-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyanthracene-9,10-dione
- DA-51885
-
- インチ: 1S/C21H20O9/c1-8-5-10-15(18(26)14-9(16(10)24)3-2-4-11(14)23)12(6-8)29-21-20(28)19(27)17(25)13(7-22)30-21/h2-6,13,17,19-23,25,27-28H,7H2,1H3/t13-,17-,19+,20-,21-/m1/s1
- InChIKey: QKPDYSSHOSPOKH-JNHRPPPUSA-N
- SMILES: O1[C@]([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])O[H])O[H])O[H])O[H])OC1=C([H])C(C([H])([H])[H])=C([H])C2C(C3C([H])=C([H])C([H])=C(C=3C(C1=2)=O)O[H])=O
計算された属性
- Exact Mass: 416.110732g/mol
- Surface Charge: 0
- XLogP3: 1.3
- 水素結合ドナー数: 5
- Hydrogen Bond Acceptor Count: 9
- 回転可能化学結合数: 3
- Exact Mass: 416.110732g/mol
- 単一同位体質量: 416.110732g/mol
- Topological Polar Surface Area: 154Ų
- Heavy Atom Count: 30
- 複雑さ: 669
- 同位体原子数: 0
- 原子立体中心数の決定: 5
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 1
- 分子量: 416.4
じっけんとくせい
- Color/Form: Powder
- 密度みつど: 1.596±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 245-246 ºC
- Boiling Point: 765.8±60.0 °C at 760 mmHg
- フラッシュポイント: 273.7±26.4 °C
- Solubility: Insuluble (1.5E-3 g/L) (25 ºC),
- PSA: 153.75000
- LogP: -0.34530
- じょうきあつ: 0.0±2.7 mmHg at 25°C
Chrysophanein Security Information
- Signal Word:warning
- 危害声明: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h2413 may be harmful by inhalation
- Warning Statement: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外して(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が続くなら+p 2393医療アドバイス/ケアを求めるなら
- セキュリティの説明: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h2413 may be harmful by inhalation
- 储存条件:Please store the product under the recommended condition sin the description
Chrysophanein Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-N4151-1mg |
Chrysophanein |
4839-60-5 | 98.94% | 1mg |
¥2476 | 2024-04-18 | |
TargetMol Chemicals | TN1492-1 mL * 10 mM (in DMSO) |
Chrysophanein |
4839-60-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3610 | 2023-09-15 | |
eNovation Chemicals LLC | Y1234456-5mg |
Chrysophanein |
4839-60-5 | 98% | 5mg |
$310 | 2024-06-06 | |
MedChemExpress | HY-N4151-10mg |
Chrysophanein |
4839-60-5 | 98.94% | 10mg |
¥7200 | 2024-04-18 | |
MedChemExpress | HY-N4151-5mg |
Chrysophanein |
4839-60-5 | 98.94% | 5mg |
¥3950 | 2024-04-18 | |
1PlusChem | 1P00DI36-1mg |
Chrysophanein |
4839-60-5 | 98% | 1mg |
$379.00 | 2024-05-01 | |
A2B Chem LLC | AG29170-10mg |
Chrysophanein;Chrysophanol-1-β-D-glucopyranoside |
4839-60-5 | 98% | 10mg |
$985.00 | 2024-04-19 | |
TargetMol Chemicals | TN1492-10mg |
Chrysophanein |
4839-60-5 | 10mg |
¥ 1970 | 2024-07-20 | ||
TargetMol Chemicals | TN1492-1 ml * 10 mm |
Chrysophanein |
4839-60-5 | 1 ml * 10 mm |
¥ 3580 | 2024-07-20 | ||
eNovation Chemicals LLC | Y1234456-10mg |
Chrysophanein |
4839-60-5 | 98% | 10mg |
$465 | 2025-03-20 |
Chrysophaneinに関する追加情報
Chrysophanein (CAS No. 4839-60-5): A Comprehensive Overview of Its Chemistry, Biology, and Emerging Applications
Chrysophanein, with the chemical formula C20H12O5, is a naturally occurring flavonoid derivative primarily found in certain plant species, particularly in the genus Hypericum. This compound has garnered significant attention in the scientific community due to its unique structural properties and a wide array of biological activities. The systematic name Crysophanein is derived from its characteristic golden-yellow color, which is a result of its chromophoric system. With a CAS number of CAS No. 4839-60-5, it serves as a key identifier in chemical and biological research.
The molecular structure of Chrysophanein features a flavone backbone with a methoxy group at the 5-position and a hydroxyl group at the 7-position. Additionally, it possesses two hydroxyl groups at the 3' and 4' positions on the B-ring, contributing to its polyphenolic nature. This structural configuration imparts remarkable stability and reactivity, making it a valuable candidate for various biochemical applications.
In recent years, Chrysophanein has been extensively studied for its potential therapeutic applications. Preliminary research suggests that it exhibits strong antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit reactive oxygen species (ROS) generation. These antioxidant effects have prompted investigations into its potential role in combating oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases.
Beyond its antioxidant capabilities, Chrysophanein has shown promising anti-inflammatory activities. Studies have demonstrated that it can modulate key inflammatory pathways, including NF-κB and MAPK, thereby reducing pro-inflammatory cytokine production. This makes it a promising candidate for developing novel anti-inflammatory agents that could be used in conditions like rheumatoid arthritis and inflammatory bowel disease.
The antimicrobial properties of Chrysophanein have also been explored. Research indicates that it can inhibit the growth of various bacteria, fungi, and even some viruses. This broad-spectrum antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes. These findings suggest that Chrysophanein could be developed into alternative therapeutic agents to combat multidrug-resistant pathogens.
In addition to its biological activities, the photochemical properties of Chrysophanein have been of interest to researchers in materials science. Its ability to absorb UV light efficiently makes it a potential candidate for photoprotective agents. Furthermore, its fluorescence characteristics have been exploited in bioimaging applications, where it serves as a fluorescent probe for detecting biomolecules and monitoring cellular processes.
The synthesis of Chrysophanein has been optimized through various chemical pathways, including natural extraction and semi-synthetic methods. Advances in biotechnological approaches have also enabled the production of this compound using enzymatic catalysis and microbial fermentation. These innovations have not only improved the yield but also reduced the environmental impact of its production.
Emerging research in nanotechnology has further expanded the applications of Chrysophanein. By incorporating this compound into nanoparticles, researchers have developed novel drug delivery systems that enhance bioavailability and targeted delivery of therapeutic agents. These nanocarriers based on Crysophanein show promise in improving treatment efficacy for various diseases.
The role of Chrysophanein in environmental science is another area of growing interest. Its photodegradation properties make it effective in breaking down environmental pollutants under UV irradiation. This capability has led to investigations into using Crysophanein-based photocatalysts for water purification and waste treatment applications.
The future prospects of Chrysophanein are vast, with ongoing research exploring new therapeutic modalities and industrial applications. As our understanding of its multifaceted properties continues to grow, so does its potential to contribute to advancements in medicine, materials science, and environmental sustainability.
